molecular formula C3H2F6 B1582507 1,1,1,2,3,3-Hexafluoropropane CAS No. 431-63-0

1,1,1,2,3,3-Hexafluoropropane

Cat. No.: B1582507
CAS No.: 431-63-0
M. Wt: 152.04 g/mol
InChI Key: FYIRUPZTYPILDH-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoropropane is an organic compound with the molecular formula C₃H₂F₆. It is a colorless gas that is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its high stability and low reactivity, making it suitable for use in environments where other chemicals might degrade or react undesirably.

Scientific Research Applications

1,1,1,2,3,3-Hexafluoropropane has a wide range of applications in scientific research and industry:

Safety and Hazards

1,1,1,2,3,3-Hexafluoropropane is an asphyxiant . It is non-flammable . It is recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Preparation Methods

1,1,1,2,3,3-Hexafluoropropane can be synthesized through several methods. One common industrial method involves the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane by hydrogen in the presence of a metal oxide catalyst. The resulting tetrafluorochloropropene is then fluorinated in the presence of a catalyst to produce this compound . This method is advantageous due to its high selectivity and cost-effectiveness.

Chemical Reactions Analysis

1,1,1,2,3,3-Hexafluoropropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

    Reduction: It can be reduced to form simpler fluorinated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,1,1,2,3,3-Hexafluoropropane can be compared to other similar compounds such as 1,1,1,3,3,3-hexafluoropropane and 1,1,1,2,2,3,3-heptafluoropropane. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, 1,1,1,3,3,3-hexafluoropropane is often used as a refrigerant and fire suppression agent, while 1,1,1,2,2,3,3-heptafluoropropane is used in specialized industrial applications .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIRUPZTYPILDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861931
Record name 1,1,1,2,3,3-Hexafluoropropane
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Molecular Weight

152.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propane, 1,1,1,2,3,3-hexafluoro-
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CAS No.

431-63-0
Record name 1,1,1,2,3,3-Hexafluoropropane
Source CAS Common Chemistry
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Record name 1,1,1,2,3,3-Hexafluoropropane
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Record name Propane, 1,1,1,2,3,3-hexafluoro-
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Record name 1,1,1,2,3,3-Hexafluoropropane
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Record name 1,1,1,2,3,3-hexafluoropropane
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Record name 1,1,1,2,3,3-HEXAFLUOROPROPANE
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Synthesis routes and methods I

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Synthesis routes and methods II

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According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1,1,2,3,3-Hexafluoropropane?

A1: The molecular formula of this compound is C3H2F6, and its molecular weight is 152.03 g/mol. []

Q2: What is known about the vapor pressure of HFC-236ea?

A2: Researchers have measured the vapor pressure of HFC-236ea at various temperatures. [] A Wagner-type vapor pressure correlation was developed, and the critical pressure was determined to be 3,411.6 kPa (with an uncertainty of ± 3.0 kPa) at its critical temperature of 412.375 K. []

Q3: Has the refractive index of this compound been studied?

A3: Yes, the refractive index of HFC-236ea has been experimentally determined. []

Q4: What is known about the PVT properties of HFC-236ea?

A4: The pressure-volume-temperature (PVT) properties of HFC-236ea have been investigated in both the gas phase [] and the superheated vapor region. [] Researchers have used a constant-volume cell to measure these properties and developed equations of state to describe its behavior. [, ]

Q5: Are there studies on the thermal conductivity of HFC-236ea?

A5: Yes, the thermal conductivity of HFC-236ea vapor has been measured at temperatures relevant to its potential use as a blowing agent in foam insulation. [] These measurements provide valuable data for assessing its performance in such applications.

Q6: What are the potential applications of HFC-236ea?

A6: HFC-236ea has been considered as a potential replacement for ozone-depleting refrigerants like CFC-114. [] It exhibits thermophysical properties similar to CFC-114 and has a zero ozone depletion potential. [] Additionally, its use in foam insulation and as a component in refrigerant mixtures has been explored. [, ]

Q7: Are there alternative compounds to HFC-236ea for these applications?

A7: Yes, several other hydrofluorocarbons and hydrofluoroethers are being considered as alternatives to ozone-depleting refrigerants. For example, HFC-245ca is being investigated as a potential alternative for CFC-11. [] Researchers are actively comparing the performance, cost, and environmental impact of these alternatives to identify the most suitable options. []

Q8: Has HFC-236ea been studied in mixtures with other refrigerants?

A8: Yes, several studies have investigated the behavior of HFC-236ea in binary mixtures with other refrigerants, such as difluoromethane (HFC-32) and pentafluoroethane (HFC-125). [, , ] These studies focused on characterizing vapor-liquid equilibrium properties at different temperatures and correlating the data using thermodynamic models.

Q9: What were the key findings of these binary mixture studies?

A9: Researchers found that the HFC-236ea binary mixtures exhibited non-ideal behavior, meaning their properties deviated from those predicted by simple mixing rules. [, , ] This highlights the importance of experimental data and appropriate thermodynamic models for accurately predicting the behavior of such mixtures.

Q10: What is the environmental impact of HFC-236ea?

A10: While HFC-236ea has a zero ozone depletion potential, it does have a global warming potential. [] Its contribution to global warming needs to be considered, and strategies for minimizing its environmental impact are essential. This includes responsible use, recycling, and proper waste management. []

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